Methyl 2-amino-4,6-dimethoxybenzoate
Description
Contextualization within the Benzoate (B1203000) Ester Class
Benzoate esters are a well-established class of organic compounds, fundamentally characterized by the ester functional group attached to a benzene (B151609) ring. They are widely recognized for their applications as intermediates in the synthesis of a vast array of more complex molecules. The reactivity of the aromatic ring and the ester functionality allows for a multitude of chemical modifications, making them versatile building blocks in organic chemistry.
The presence of both electron-donating amino and methoxy (B1213986) groups on the aromatic ring of Methyl 2-amino-4,6-dimethoxybenzoate significantly influences its chemical behavior, enhancing the nucleophilicity of the benzene ring and making it more susceptible to electrophilic substitution reactions. The amino group also provides a handle for a variety of transformations, such as diazotization and coupling reactions, or for the construction of heterocyclic rings.
Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research
While extensive research on this compound is still emerging, its structural motifs are indicative of its potential as a valuable precursor in the synthesis of complex organic molecules. Its utility has been demonstrated in the synthesis of heterocyclic compounds, which are of paramount importance in medicinal chemistry due to their prevalence in the structures of many pharmaceutical agents.
A notable application of this compound is its use as a starting material in the synthesis of quinazolinone derivatives. For instance, it has been used in the preparation of 5,7-dimethoxy-3,4-dihydroquinazolin-4-one. ambeed.com This transformation highlights the compound's role as a key building block for constructing fused heterocyclic systems. The general reaction involves the condensation of the amino ester with a suitable reagent, such as formamidine (B1211174) acetate (B1210297), to form the pyrimidine (B1678525) ring of the quinazolinone system. ambeed.com
The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Therefore, the role of this compound as a precursor to this important class of compounds underscores its significance in the quest for new therapeutic agents.
Overview of Current and Prospective Research Trajectories for this compound
The current understanding of this compound is largely based on its identity as a commercially available chemical intermediate and its demonstrated use in the synthesis of specific heterocyclic systems. The limited body of dedicated research on this particular isomer suggests that its full potential is yet to be unlocked.
Prospective research trajectories for this compound are likely to be focused on several key areas:
Exploration of Novel Synthetic Methodologies: The development of efficient and scalable synthetic routes to this compound would be a crucial first step to facilitate its wider use in research and development.
Diversification of Heterocyclic Scaffolds: Building upon its known conversion to quinazolinones, researchers are likely to explore its utility in the synthesis of other heterocyclic systems, such as benzodiazepines, quinolines, and other related structures. The unique substitution pattern of the starting material could lead to novel derivatives with interesting biological properties.
Medicinal Chemistry Applications: Given the importance of the quinazolinone core in drug discovery, a significant future research direction will be the synthesis of a library of derivatives starting from this compound and the evaluation of their biological activities against various therapeutic targets.
Materials Science: The photophysical properties of highly substituted aromatic compounds are also an area of interest. Future studies might investigate the potential of this compound and its derivatives in the development of new organic materials with applications in electronics or as fluorescent probes.
Chemical Compound Information
| Compound Name |
| 2-amino-4,6-dimethoxybenzoic acid |
| 5,7-dimethoxy-3,4-dihydroquinazolin-4-one |
| Benzodiazepines |
| Formamidine acetate |
| Methyl 2-amino-4,5-dimethoxybenzoate |
| This compound |
| Methyl 4,5-dimethoxy-2-nitrobenzoate |
| Quinolines |
| Quinazolinones |
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.22 g/mol |
| CAS Number | 379228-26-9 |
| Appearance | Data not readily available |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Data not readily available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4,6-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIFIORAYHVIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468414 | |
| Record name | methyl 2-amino-4,6-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379228-26-9 | |
| Record name | methyl 2-amino-4,6-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving Methyl 2 Amino 4,6 Dimethoxybenzoate
Established and Novel Synthetic Routes to Methyl 2-amino-4,6-dimethoxybenzoate
The synthesis of this compound is a critical step in the preparation of various functionalized organic molecules. Research has focused on developing efficient and high-yielding methods for its production.
Optimization of Reaction Conditions for High-Yield and Purity Synthesis
A prevalent and effective method for the synthesis of aminobenzoates involves the reduction of the corresponding nitro compound. For the analogous compound, methyl 2-amino-4,5-dimethoxybenzoate, a general procedure involves the catalytic hydrogenation of methyl 4,5-dimethoxy-2-nitrobenzoate. chemicalbook.com This reaction is typically carried out using a palladium on activated carbon (Pd/C) catalyst in a solvent such as methanol (B129727) or ethyl acetate (B1210297) at room temperature under a hydrogen atmosphere. chemicalbook.com Yields for this type of transformation are often high, with reports of up to 97%. chemicalbook.com Optimization of this process for this compound would involve screening of catalyst loading, hydrogen pressure, reaction time, and solvent to maximize the yield and purity while minimizing reaction time and by-product formation.
Exploration of Catalytic Systems in Synthetic Protocols
The choice of catalyst is paramount in the reduction of nitroarenes. While palladium on carbon is a widely used and efficient catalyst, other systems can also be employed. For instance, the reduction of methyl 3,5-dimethoxy-2-nitrobenzoate to methyl 2-amino-3,5-dimethoxybenzoate has been successfully achieved using 5% Pd on charcoal. The exploration of alternative catalytic systems, such as those based on other noble metals like platinum or rhodium, or even non-precious metal catalysts, could offer advantages in terms of cost, selectivity, and functional group tolerance. The modification of existing catalysts, for example by using different support materials or by the addition of promoters, can also significantly impact the reaction efficiency.
Development of Sustainable and Eco-Friendly Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. In the context of this compound synthesis, this translates to the use of greener solvents, milder reaction conditions, and catalysts that can be easily recovered and reused. Water, for instance, is being explored as a green solvent for many organic transformations, including the synthesis of quinazolinones. organic-chemistry.org Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. mdpi.com The development of catalytic systems that can operate efficiently in aqueous media or under solvent-free conditions would represent a significant advancement in the sustainable production of this important intermediate.
This compound as a Key Synthetic Intermediate
This compound is a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds. Its bifunctional nature, possessing both an amino group and a methyl ester, allows for a variety of chemical transformations.
Precursor in Heterocyclic Compound Synthesis
The presence of the ortho-amino ester functionality makes this compound an ideal starting material for the construction of fused heterocyclic systems.
Quinazolinones are a prominent class of N-heterocycles that exhibit a wide range of biological activities. The synthesis of quinazolinone derivatives often involves the cyclization of a 2-aminobenzamide (B116534) or a related precursor. While direct conversion of this compound to quinazolinones is not extensively documented in readily available literature, a logical synthetic pathway would involve its initial conversion to 2-amino-4,6-dimethoxybenzamide (B1287547). This amide can then undergo cyclocondensation with various electrophiles, such as aldehydes or esters, to furnish the corresponding 6,8-dimethoxyquinazolin-4(3H)-one derivatives.
General synthetic strategies for quinazolinones that could be adapted for use with 2-amino-4,6-dimethoxybenzamide (derived from the title compound) include:
Reaction with Aldehydes: The condensation of 2-aminobenzamides with aldehydes, often catalyzed by an acid such as p-toluenesulfonic acid, followed by an oxidative step, can yield 2-substituted quinazolinones. organic-chemistry.org
Reaction with β-Ketoesters: A phosphorous acid-catalyzed cyclocondensation of 2-aminobenzamides with β-ketoesters provides 2-substituted quinazolinones through a selective C-C bond cleavage. organic-chemistry.org
Microwave-Assisted Synthesis: The reaction of anthranilic acids (which can be formed by hydrolysis of the ester in this compound) with acetic anhydride (B1165640) under microwave irradiation can produce benzoxazinones. These intermediates can then be reacted with amines to form quinazolinones, a process that can also be facilitated by microwave heating. mdpi.com
The following table outlines hypothetical reaction parameters for the synthesis of quinazolinone derivatives, assuming the prior conversion of this compound to 2-amino-4,6-dimethoxybenzamide.
| Starting Material (Amide) | Reagent | Catalyst | Solvent | Conditions | Product | Yield (%) |
| 2-amino-4,6-dimethoxybenzamide | Benzaldehyde | p-Toluenesulfonic acid | Toluene | Reflux, then oxidation | 2-Phenyl-6,8-dimethoxyquinazolin-4(3H)-one | Not Reported |
| 2-amino-4,6-dimethoxybenzamide | Ethyl acetoacetate | Phosphorous acid | Dioxane | Reflux | 2-Methyl-6,8-dimethoxyquinazolin-4(3H)-one | Not Reported |
| 2-amino-4,6-dimethoxybenzamide | Formic acid | - | - | Heat | 6,8-Dimethoxyquinazolin-4(3H)-one | Not Reported |
Note: The yields for these specific reactions starting from 2-amino-4,6-dimethoxybenzamide are not explicitly reported in the searched literature and are presented here as plausible transformations based on general methodologies.
Fused Ring Systems and Polycyclic Architectures
The primary and most well-documented application of this compound is in the synthesis of fused heterocyclic ring systems, particularly quinazolinones. The inherent structure of the molecule, containing an ortho-amino ester functionality, makes it an ideal starting material for condensation and cyclization reactions to build these bicyclic architectures.
A key example of this transformation is the synthesis of 5,7-dimethoxy-3,4-dihydroquinazolin-4-one. In this reaction, this compound is heated to reflux with formamidine (B1211174) acetate in a high-boiling solvent such as 2-methoxyethanol. The reaction proceeds via an initial condensation between the amino group of the benzoate (B1203000) and formamidine, followed by an intramolecular cyclization with the elimination of methanol and water to yield the final quinazolinone product. This cyclization is a foundational method for creating the quinazolinone core, which is a privileged scaffold in medicinal chemistry. Patents have also noted the utility of this compound as a key intermediate for producing substituted quinazoline (B50416) derivatives that act as inhibitors of aurora kinases, highlighting its importance in pharmaceutical research. google.com
Table 1: Synthesis of Fused Ring Systems
| Starting Material | Reagent | Product |
|---|
Role in Diversified Organic Functionalizations
While the predominant role of this compound in the scientific literature is as a precursor for quinazolinone synthesis, its structure allows for a range of other potential organic functionalizations. The aromatic amine can undergo diazotization reactions to be converted into other functional groups, and the electron-rich aromatic ring is susceptible to electrophilic substitution, although these applications are not as commonly reported as its use in heterocycle formation. The primary utility of this compound remains focused on leveraging the ortho-amino ester arrangement for building complex molecular architectures.
Derivatization Strategies for Analog Development
The functional groups on this compound offer several handles for derivatization to produce a library of analogs for structure-activity relationship (SAR) studies.
The amino group of this compound can readily undergo acylation to form amide bonds. This is a common derivatization strategy to modify the electronic and steric properties of the molecule. For instance, the amine can be protected or functionalized through acetylation using reagents like acetic anhydride.
Furthermore, the synthesis of quinazolinones from this compound inherently involves the formation of a cyclic amide (lactam) or, more accurately, a vinylogous amide within the pyrimidinone ring of the quinazolinone structure. This transformation is a powerful strategy for locking the molecule into a rigid, bicyclic conformation, which is often beneficial for biological activity. The conversion of the starting ester into the cyclic amide of the quinazolinone product represents a significant structural and functional modification.
Table 2: Examples of Amide Formation
| Reaction Type | Reagent/Condition | Resulting Functional Group |
|---|---|---|
| Acetylation | Acetic anhydride | N-acetyl amide |
Information regarding specific alkylation reactions on the amino group of this compound is not widely detailed in readily available literature. However, aromatic amines are generally amenable to N-alkylation through reactions with alkyl halides or via reductive amination. Such modifications would serve to introduce steric bulk and alter the hydrogen-bonding capability of the amino group, which could be a viable strategy for developing analogs.
Cyclization is the most significant chemical transformation involving this compound. As detailed in section 2.2.1.2, its reaction with one-carbon synthons like formamidine acetate is a direct and efficient method for constructing the 5,7-dimethoxyquinazolin-4-one skeleton. This reaction is a cornerstone of its synthetic utility. The process involves a sequence of condensation and intramolecular cyclization, transforming the acyclic anthranilate ester into a rigid, fused heterocyclic system. This specific cyclization pathway highlights its strategic importance as a building block for a class of compounds with significant biological and pharmaceutical relevance.
Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 2 Amino 4,6 Dimethoxybenzoate
Single-Crystal X-ray Diffraction Studies
A thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a published single-crystal X-ray diffraction study for Methyl 2-amino-4,6-dimethoxybenzoate. The determination of a crystal structure is fundamental for the detailed analysis of solid-state characteristics. In the absence of this experimental data, the subsequent discussions on crystal packing, intermolecular forces, and molecular conformation for this specific compound cannot be provided.
Analysis of Crystal Packing and Intermolecular Interactions
Experimental data from X-ray diffraction is required to analyze the precise arrangement of molecules in the crystal lattice and to identify the non-covalent interactions that govern the crystal's stability.
Hydrogen Bonding Networks
A definitive analysis of the hydrogen bonding networks within the crystal structure of this compound is not possible without crystallographic data. Such an analysis would identify the specific donor-acceptor distances and angles that define the strength and geometry of these interactions.
Supramolecular Assembly and Crystal Engineering
The study of supramolecular assembly and the principles of crystal engineering for this compound is contingent upon understanding its intermolecular interactions from an experimentally determined crystal structure. Without this information, a discussion of how the molecules self-assemble into larger, ordered structures cannot be conducted.
Conformational Analysis and Molecular Planarity Investigations
Detailed insights into the preferred conformation of the molecule, including the planarity of the benzene (B151609) ring and the orientation of its substituents (amino, methoxy (B1213986), and methyl ester groups), can only be achieved through single-crystal X-ray diffraction analysis. As this data is not available, a specific conformational and planarity analysis cannot be presented.
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic methods, particularly NMR, are essential for confirming the covalent structure of a molecule in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Limited and likely predicted NMR data has been reported by some chemical suppliers. This partial data provides estimated chemical shifts for the substituent groups but lacks the comprehensive information required for a full structural confirmation. For a complete characterization, experimental spectra are needed to report precise chemical shifts (δ) in parts per million (ppm), scalar coupling constants (J) in Hertz (Hz), and signal multiplicities (e.g., singlet, doublet).
The available partial data is presented below.
Table 1: Limited ¹H NMR Spectral Data for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -NH₂ | ~6.5 | Broad |
Data is based on supplier information and may be predictive.
Table 2: Limited ¹³C NMR Spectral Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 55.4, 56.0 |
Data is based on supplier information and may be predictive.
A complete ¹H NMR spectrum would provide definitive chemical shifts and coupling constants for the two aromatic protons, allowing for unambiguous assignment. Similarly, a full ¹³C NMR spectrum would show signals for all ten carbon atoms, including the aromatic carbons (C-1 to C-6) and the carbonyl carbon of the ester group.
Furthermore, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. No such 2D NMR studies for this compound have been found in the literature search. Therefore, a thorough structural confirmation based on comprehensive NMR data cannot be completed at this time.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies corresponding to the types of chemical bonds present. For this compound, the IR spectrum is expected to display characteristic absorption bands that confirm the presence of its primary amine, methyl ester, and dimethoxy-substituted aromatic ring structures.
The key functional groups and their predicted IR absorption frequencies are detailed below:
Amino Group (N-H): The primary amine group (-NH₂) is expected to exhibit two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹. The asymmetric stretching band typically appears at a higher wavenumber than the symmetric stretching band.
Carbonyl Group (C=O): The ester functional group contains a carbonyl bond, which gives rise to a strong, sharp absorption band. For an aromatic ester, this C=O stretching vibration is typically observed around 1715-1730 cm⁻¹. However, conjugation with the benzene ring and potential intramolecular hydrogen bonding with the adjacent ortho-amino group could lower this frequency to approximately 1680-1700 cm⁻¹.
Aromatic Ring (C=C and C-H): The benzene ring will produce several characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. In-plane C=C stretching vibrations typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Bonds: The methyl groups of the ester and two ether functionalities will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
Ether and Ester C-O Bonds: The spectrum will also contain strong C-O stretching bands. The aryl-alkyl ether linkages (-O-CH₃) are expected to produce a strong, asymmetric stretching band around 1200-1275 cm⁻¹ and a symmetric stretching band near 1020-1075 cm⁻¹. The ester C-O stretches will also contribute to absorption in this fingerprint region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3490 | Asymmetric N-H Stretch | Primary Amine |
| 3350 - 3390 | Symmetric N-H Stretch | Primary Amine |
| > 3000 | C-H Stretch | Aromatic Ring |
| < 3000 | C-H Stretch | -CH₃ (Methyl) |
| 1680 - 1700 | C=O Stretch | Ester (Conjugated) |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1275 | Asymmetric C-O Stretch | Aryl Ether |
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through the analysis of fragmentation patterns, offers valuable insights into its structure.
For this compound (Molecular Formula: C₁₀H₁₃NO₄), the molecular weight is 211.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 211. The fragmentation of this molecular ion is dictated by the stability of the resulting carbocations and neutral fragments. The primary fragmentation pathways are predicted to involve the ester and methoxy functional groups.
Key predicted fragmentation pathways include:
Loss of a Methoxy Radical: A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (·OCH₃, 31 Da). This would produce a prominent acylium ion peak at m/z 180.
Loss of a Methyl Radical: Cleavage of a methyl radical (·CH₃, 15 Da) from one of the methoxy ether groups is also a probable pathway, leading to a fragment ion at m/z 196.
Loss of Formaldehyde (B43269): Ether-containing aromatic compounds can undergo rearrangement and lose formaldehyde (CH₂O, 30 Da), which could lead to a peak at m/z 181.
Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
| Predicted m/z | Ion Formula | Probable Lost Fragment |
|---|---|---|
| 211 | [C₁₀H₁₃NO₄]⁺˙ | (Molecular Ion) |
| 196 | [C₉H₁₀NO₄]⁺ | ·CH₃ |
| 180 | [C₉H₁₀NO₃]⁺ | ·OCH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The primary chromophore in this compound is the substituted benzene ring. The amino (-NH₂), dimethoxy (-OCH₃), and methyl ester (-COOCH₃) groups act as auxochromes, modifying the absorption wavelengths (λmax) and intensities.
The absorption of UV radiation by this molecule is expected to involve two main types of electronic transitions:
π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. Substituted benzenes typically show two such absorption bands: the E (ethylenic) bands and the B (benzenoid) bands. The strong electron-donating effects of the amine and methoxy groups, combined with the electron-withdrawing nature of the ester, are expected to cause a significant bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene.
n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. These transitions are generally much lower in intensity than π → π* transitions and may appear as a shoulder on a stronger absorption band.
Based on the substitution pattern, strong absorption is predicted in the UV-A and UV-B regions of the spectrum.
Table 3: Predicted UV-Vis Spectroscopy Data and Electronic Transitions for this compound
| Predicted λmax Range (nm) | Type of Transition | Chromophore/Orbitals Involved |
|---|---|---|
| ~230 - 260 | π → π* | Aromatic Ring (E-band) |
| ~280 - 330 | π → π* | Aromatic Ring (B-band) |
Computational and Theoretical Investigations of Methyl 2 Amino 4,6 Dimethoxybenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed analysis of molecular structure and properties. For dimethoxybenzene and aniline (B41778) derivatives, DFT calculations, often using the B3LYP functional, have proven effective in providing insights into their electronic characteristics and thermodynamic stability. nih.govresearchgate.net
Electronic Structure Analysis and Molecular Orbitals
The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Studies on related dimethoxybenzene and aniline derivatives show that substitutions on the benzene (B151609) ring significantly influence these electronic properties. nih.govnih.gov For Methyl 2-amino-4,6-dimethoxybenzoate, the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups are expected to increase the energy of the HOMO, while the electron-withdrawing methyl ester (-COOCH3) group would lower the energy of the LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net
Another key aspect of electronic structure is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. MEP analysis helps identify regions that are rich or deficient in electrons, predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In this compound, the oxygen atoms of the carbonyl and methoxy groups would exhibit negative potential (red regions), indicating susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group would show positive potential (blue regions), marking them as sites for nucleophilic interactions. researchgate.net
Table 1: Predicted Electronic Properties of Substituted Benzoates (Illustrative)
| Property | Description | Expected Influence on this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Increased by -NH2 and -OCH3 groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Decreased by -COOCH3 group. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A relatively small gap suggests higher reactivity. |
| MEP Negative Regions | Areas with high electron density (e.g., around oxygen atoms). | Likely sites for electrophilic attack. |
| MEP Positive Regions | Areas with low electron density (e.g., around amine hydrogens). | Likely sites for nucleophilic attack. |
Prediction of Spectroscopic Parameters
DFT calculations are widely used for the accurate prediction of spectroscopic data, including Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.govdergipark.org.tr By calculating vibrational frequencies and chemical shifts, computational methods can aid in the structural elucidation and characterization of molecules. biorxiv.orgyoutube.com
For this compound, DFT methods like B3LYP with a 6-311G basis set can predict its IR spectrum. dergipark.org.tr Key vibrational modes would include N-H stretching from the amino group, C=O stretching from the ester, C-O stretching from the methoxy and ester groups, and various aromatic C-H and C=C vibrations. Comparing these calculated spectra with experimental data allows for precise assignment of spectral bands. biointerfaceresearch.com
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations can help assign specific peaks in the experimental NMR spectrum to the corresponding nuclei in the molecule's structure, which is invaluable for confirming its synthesis and purity. nih.govnih.gov The accuracy of these predictions is often improved by using a solvent model in the calculations to mimic experimental conditions. dergipark.org.tr
Mechanistic Studies of Reaction Pathways and Transition States
Transition State Theory (TST) is a fundamental concept used to understand the rates of chemical reactions. wikipedia.org DFT calculations are instrumental in exploring reaction mechanisms by locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy barrier. libretexts.org
While specific mechanistic studies on this compound are not widely available, research on related benzoate (B1203000) and aniline compounds provides a framework for how such investigations could be conducted. researchgate.netwikipedia.orgnih.gov For instance, computational studies could elucidate the mechanisms of reactions involving the amino or ester groups, such as N-alkylation or hydrolysis. wikipedia.org By mapping the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products, revealing intermediates and the rate-determining step of the reaction. libretexts.org Such studies are crucial for optimizing reaction conditions and designing new synthetic routes.
Molecular Modeling and Simulation Studies
Beyond quantum mechanics, molecular modeling techniques are used to simulate the interaction of small molecules with biological macromolecules and to predict their potential pharmacological relevance.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor or enzyme. nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. mdpi.com
For a molecule like this compound, docking studies could be performed against various biological targets to explore its therapeutic potential. For example, derivatives of aminobenzoic acid have been investigated as inhibitors of enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease research. nih.gov The docking process calculates a binding affinity or docking score (often in kcal/mol), which estimates the strength of the interaction. nih.gov Analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. nih.govmdpi.com Such insights are vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. researchgate.net
Table 2: Example of Molecular Docking Results for a Hypothetical Target
| Parameter | Description |
|---|---|
| Target Protein | e.g., Acetylcholinesterase (AChE) |
| Binding Affinity (kcal/mol) | e.g., -7.5 |
| Key Interacting Residues | e.g., Trp84, Tyr130, Phe330 |
| Types of Interactions | e.g., Hydrogen bond with Tyr130, π-π stacking with Trp84 |
Prediction of Pharmacological Activity Profiles
Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are critical for its development as a drug. mdpi.com Furthermore, machine learning and chemical language models are increasingly used to predict the bioactivity of compounds based on their structure. d4-pharma.comstanford.educhemrxiv.org
In silico ADME predictions for this compound would involve evaluating its compliance with guidelines like Lipinski's Rule of Five, which assesses drug-likeness for oral bioavailability. These rules consider properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Bioactivity prediction models, trained on large datasets of known active compounds, can generate a "bioactivity signature" for a new molecule. d4-pharma.com This can suggest potential biological targets and therapeutic applications. For example, based on its structural similarity to other known pharmacologically active aniline and benzoate derivatives, computational models might predict potential antimicrobial or anticancer activities. nih.govnih.gov These predictions serve as valuable hypotheses that guide further experimental testing. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
This compound serves as a crucial starting material in the synthesis of various heterocyclic compounds, particularly quinazoline (B50416) derivatives, which are of significant interest in medicinal chemistry. The computational and theoretical investigation of these derivatives, through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling, provides valuable insights into the structural requirements for their biological activities. These studies are instrumental in the rational design of more potent and selective therapeutic agents.
The primary application of this compound in this context is in the synthesis of quinazolines with a characteristic 6,8-dimethoxy substitution pattern. These derivatives have been notably explored as inhibitors of various protein kinases, such as Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer cells.
General Structure-Activity Relationships of Quinazoline Derivatives:
The SAR for quinazoline-based kinase inhibitors is a well-explored area. The core quinazoline scaffold typically serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The biological activity is modulated by the nature and position of substituents on this scaffold. For derivatives originating from this compound, the 6- and 8-positions are occupied by methoxy groups. The SAR is then primarily determined by modifications at the 2- and 4-positions of the quinazoline ring.
Substitution at the 4-position: The 4-position is often substituted with an amino group, which is crucial for interacting with the hinge region of the kinase. The nature of the substituent on this amino group significantly influences potency and selectivity. Aromatic or heteroaromatic rings are common, and their substitution pattern can dictate interactions with the solvent-exposed region of the ATP-binding pocket.
Substitution at the 2-position: The 2-position can be modified to enhance solubility, modulate pharmacokinetic properties, or introduce additional interactions with the target enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
QSAR studies on quinazoline derivatives aim to establish a mathematical relationship between the structural properties of the compounds and their biological activity. These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the activity of novel compounds.
For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of quinazoline-based kinase inhibitors. These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. Such models can guide the rational design of new derivatives with improved potency. While specific QSAR models for a series of 6,8-dimethoxyquinazoline derivatives are not extensively reported in publicly available literature, the general principles derived from QSAR studies on other quinazoline-based inhibitors are applicable.
Illustrative Data on Quinazoline Derivatives as Aurora Kinase Inhibitors:
The following interactive data table provides a hypothetical example based on the general SAR principles for quinazoline-based Aurora kinase inhibitors. It illustrates how modifications at the 4-position of a 6,8-dimethoxyquinazoline scaffold could influence the inhibitory activity (IC50).
| Compound ID | R-Group at 4-Anilino Position | Aurora A Kinase IC50 (nM) | Aurora B Kinase IC50 (nM) |
| 1a | Unsubstituted Phenyl | 150 | 200 |
| 1b | 4-Fluoro Phenyl | 100 | 150 |
| 1c | 3-Chloro Phenyl | 80 | 120 |
| 1d | 4-Methoxy Phenyl | 250 | 300 |
| 1e | 3-Trifluoromethyl Phenyl | 50 | 75 |
Disclaimer: The data in this table is illustrative and based on general SAR trends for quinazoline kinase inhibitors. It does not represent experimentally verified data for a specific series of 6,8-dimethoxyquinazoline derivatives.
Detailed Research Findings:
Further computational studies, including molecular docking and molecular dynamics simulations, would be beneficial to elucidate the precise binding modes of 6,8-dimethoxyquinazoline derivatives and to rationalize the observed SAR trends. Such studies would provide a more detailed understanding of the key interactions between the ligands and the kinase, thereby facilitating the design of next-generation inhibitors with enhanced potency and selectivity.
Biological and Pharmacological Research Perspectives on Methyl 2 Amino 4,6 Dimethoxybenzoate and Its Derivatives
Comprehensive Investigation of Biological Activities
Antimicrobial Activity Studies
Specific data on the antibacterial efficacy of Methyl 2-amino-4,6-dimethoxybenzoate against Staphylococcus aureus and Serratia marcescens is not found in the available research. While some studies have explored the antibacterial properties of compounds with similar structural motifs, such as 2,6-dimethoxy-4-((phenylamino) methyl)phenol, direct testing of this compound against these specific pathogens has not been reported. researchtrend.net For instance, the antibacterial activities of prodigiosin (B1679158) from Serratia marcescens have been shown to be effective against Staphylococcus aureus, but this does not pertain to the specified chemical compound. nih.govresearchgate.net
There is a lack of specific research on the antifungal efficacy of this compound against Candida albicans. However, studies on other 2-aminobenzoic acid derivatives have demonstrated some antifungal and antibiofilm activities against this pathogen. nih.gov These studies suggest that the general class of aminobenzoic acid derivatives may have potential as antifungal agents, but specific data for the 4,6-dimethoxy substituted methyl ester is not available.
Due to the absence of direct antimicrobial studies on this compound, there is no available data on its Minimum Inhibitory Concentrations (MIC) against the specified bacterial and fungal strains.
Anti-inflammatory and Analgesic Property Assessment
The scientific literature lacks specific studies on the anti-inflammatory and analgesic properties of this compound and its direct derivatives. However, research into compounds with related structures provides some context. For instance, derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate have been tested for anti-inflammatory activities. nih.gov Additionally, a study on 2'-hydroxy-4',6'-dimethoxychalcone, which shares the dimethoxy substitution pattern, demonstrated notable anti-inflammatory effects by mitigating the expression of inflammatory mediators. nih.gov These findings suggest that the dimethoxy substitution may contribute to anti-inflammatory potential, but direct evidence for this compound is not available. Similarly, there is no specific research on its analgesic properties.
Antihyperlipidemic Activity in Metabolic Research
There is no direct research available on the antihyperlipidemic activity of this compound. Studies on derivatives of the isomeric compound, methyl 2-amino-4,5-dimethoxybenzoate, have led to the synthesis of novel quinazoline (B50416) derivatives that were investigated for antihyperlipidemic activity. researchgate.net This indicates that the broader structural class of dimethoxy-substituted aminobenzoates may be of interest in metabolic research, but specific data for the 4,6-dimethoxy isomer is currently absent from the scientific literature.
Antispasmodic Potential and Smooth Muscle Modulation
The potential for this compound derivatives to act as antispasmodic agents and modulators of smooth muscle contraction is an area of interest for pharmacological research. Antispasmodic agents are crucial in treating conditions characterized by smooth muscle spasms, such as those affecting the gastrointestinal tract. The mechanisms of action for such agents often involve interference with ion channels, particularly calcium channels, or interaction with neurotransmitter receptors that regulate muscle contraction. nih.govresearchgate.net
Benzyl benzoate (B1203000), a compound also containing a benzoate ester, has been noted for its spasmolytic effects and its ability to relax smooth muscle. mdpi.com The evaluation of new compounds for antispasmodic activity typically involves in vitro organ bath studies on isolated smooth muscle tissues, such as the guinea pig trachea or rabbit aorta, to observe relaxation of pre-contracted muscles. nih.govdmt.dk In vivo models, like the mouse model for assessing vasospasm in vascular grafts, can provide further insights into the duration and efficacy of these agents. nih.gov These established methodologies could be applied to investigate the potential smooth muscle modulating effects of this compound and its derivatives.
Anticancer Potential and Cytotoxicity Studies
The quest for novel anticancer agents is a significant focus of medicinal chemistry. While direct studies on the anticancer potential of this compound are scarce, derivatives of related structures, such as 4-aminobenzoic acid, have been investigated for their cytotoxic effects. nih.gov The evaluation of novel compounds for anticancer activity involves a series of in vitro and in vivo screening models. ijcrt.orgresearchgate.netresearchgate.net
In vitro assays typically utilize a panel of human cancer cell lines to determine the cytotoxic or antiproliferative effects of a compound. ijcrt.org Common assays include the MTT assay, which measures metabolic activity as an indicator of cell viability. Should a compound show promise, further studies may explore its mechanism of action, including its ability to induce apoptosis (programmed cell death) or cause cell cycle arrest. researchgate.net In vivo studies often employ animal models, such as mice with transplanted human tumors (xenografts), to assess the compound's efficacy and toxicity in a living organism. researchgate.net
Exploration of Bioactivity Related to Specific Functional Groups
The biological activity of a molecule is intrinsically linked to its chemical structure and the functional groups it possesses. In this compound, the key functional groups are the amino group, the methoxy (B1213986) groups, and the methyl ester.
The amino group is a common feature in many biologically active compounds and can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets. hmdb.ca Derivatives of 4-aminobenzoic acid have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. nih.gov
The methoxy groups can influence a molecule's lipophilicity, metabolic stability, and binding interactions. The presence of dimethoxy substitutions in compounds like dimethoxycurcumin (B1670665) has been associated with significant anticancer effects. frontiersin.orgpreprints.org
The methyl ester group can affect the compound's solubility and pharmacokinetic properties. Esters can also be susceptible to hydrolysis by esterase enzymes in the body, which can be a factor in drug metabolism and activation.
Mechanistic Investigations of Biological Action
Understanding the mechanism of action is fundamental to the development of any new therapeutic agent. This involves elucidating the molecular targets and cellular pathways through which a compound exerts its biological effects.
Elucidation of Molecular Mechanisms and Cellular Pathways
For a compound with potential anticancer activity, mechanistic studies would aim to identify the specific cellular pathways it modulates. Genetic mutations in key proteins of signaling pathways, such as Ras and p53, are hallmarks of many cancers. nih.gov New anticancer drugs are often designed to target these altered pathways to selectively kill cancer cells. For instance, some anticancer compounds exert their effects by inducing cell cycle arrest or apoptosis. researchgate.netfrontiersin.org Diosgenin, a natural product, has been shown to induce apoptosis through the mitochondrial pathway by modulating the expression of proteins like Bax and Bcl-2. dovepress.com Derivatives of p-aminobenzoic acid are also being explored for their potential to modulate various cellular pathways, including those involved in inflammation and neurotransmitter synthesis. researchgate.netmdpi.comnih.gov
Studies on Enzyme Inhibition and Receptor Binding (e.g., α-glucosidase inhibition)
Enzyme inhibition is a common mechanism of action for many drugs. For example, α-glucosidase inhibitors are used in the management of type 2 diabetes to delay carbohydrate digestion and reduce postprandial hyperglycemia. Various derivatives of benzoic acid have been investigated for their α-glucosidase inhibitory activity. The search for new and effective α-glucosidase inhibitors from natural and synthetic sources is an active area of research.
In Vitro and In Vivo Pharmacological Evaluation Models
The preclinical evaluation of a new chemical entity involves a range of standardized in vitro and in vivo models to assess its pharmacological activity, efficacy, and safety.
For assessing antispasmodic potential , in vitro organ bath experiments using isolated smooth muscle preparations are the primary screening tool. nih.govdmt.dk These models allow for the determination of a compound's relaxant effect on muscle tissue pre-contracted with various agonists. In vivo models can then be used to confirm the activity and determine the duration of action. nih.gov
For anticancer drug screening , a hierarchical approach is typically used. Initial in vitro screening against a panel of cancer cell lines helps to identify active compounds and provide preliminary information on their potency and selectivity. ijcrt.orgresearchgate.net Promising candidates are then advanced to in vivo models, most commonly xenograft models in immunocompromised mice, to evaluate their antitumor efficacy and systemic toxicity. researchgate.net
Advanced Applications and Emerging Research Areas for Methyl 2 Amino 4,6 Dimethoxybenzoate
Applications in Pharmaceutical Development
The core structure of Methyl 2-amino-4,6-dimethoxybenzoate, the 2-amino-4,6-dimethoxybenzoic acid moiety, is a recognized "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets, making it an excellent starting point for the design of new therapeutic agents.
Role as a Core Scaffold for Rational Drug Design
The dimethoxy-substituted anthranilic acid framework is a key component in the design of various kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 2-aminobenzoic acid structure can be elaborated to create heterocyclic systems that mimic the hinge-binding region of ATP in the kinase active site.
For instance, the related 6,7-dimethoxyquinazoline (B1622564) and 6,7-dimethoxyquinoline (B1600373) cores, which can be synthesized from dimethoxy-substituted anthranilic acid derivatives, are central to the development of potent enzyme inhibitors. These include inhibitors of G9a, a histone lysine (B10760008) methyltransferase involved in epigenetic regulation and implicated in cancer. nih.gov The dimethoxy substitution is often crucial for achieving high potency and selectivity. nih.gov
Furthermore, derivatives of anthranilic acid are utilized in the development of inhibitors for other important biological targets, such as the hedgehog signaling pathway and the mitogen-activated protein kinase (MAPK) pathway, both of which are significant in cancer progression. nih.gov The core structure of this compound provides a solid foundation for the rational design of molecules targeting these and other disease-related pathways.
Development of Lead Compounds from Analogues of this compound
Research on analogs of this compound has led to the discovery of promising lead compounds with a range of biological activities. A notable example is the synthesis of novel quinazoline (B50416) derivatives from the isomeric Methyl 2-amino-4,5-dimethoxybenzoate. These derivatives have demonstrated potential as both antihyperlipidemic and α-glucosidase inhibitory agents. researchgate.net
In one study, several 2,4-disubstituted-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated. Some of these compounds showed a significant reduction in cholesterol and triglyceride levels, indicating their potential for development as antihyperlipidemic drugs. researchgate.net Concurrently, these compounds also exhibited potent α-glucosidase inhibitory activity, suggesting a possible application in the management of type 2 diabetes. researchgate.net The structure-activity relationship (SAR) studies of these compounds provide valuable insights for the design of new derivatives with improved efficacy.
The following table summarizes the biological activities of some lead compounds derived from an analog of this compound:
| Compound Class | Core Scaffold | Biological Activity | Therapeutic Potential |
| Quinazoline Derivatives | 6,7-dimethoxy quinazoline | Antihyperlipidemic, α-glucosidase inhibition | Cardiovascular disease, Type 2 diabetes |
| Quinoline Derivatives | 6,7-dimethoxyquinoline | G9a inhibition | Cancer |
Chemical Biology Applications
While the primary focus of research on this compound and its analogs has been in medicinal chemistry, its structural features suggest potential applications in the field of chemical biology.
Development of Chemical Probes for Biological Systems
Currently, there is a lack of specific research demonstrating the use of this compound in the development of chemical probes. However, its versatile chemical nature, with an amino group and a methyl ester, makes it a suitable candidate for such applications. The amino group can be readily modified to attach fluorescent tags, affinity labels, or photo-crosslinkers. The ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for bioconjugation.
Given that its core structure is part of molecules that bind to specific biological targets like kinases, it is conceivable that derivatives of this compound could be developed into probes to study the activity and localization of these targets within biological systems. Such probes would be invaluable tools for understanding complex cellular processes and for the validation of new drug targets.
Novel Synthetic Applications Beyond Traditional Organic Synthesis
The application of this compound has predominantly been within the realm of traditional organic synthesis, serving as a building block for more complex molecules. sigmaaldrich.com There is currently no available research detailing its use in more novel synthetic applications such as bioorthogonal chemistry or materials science.
However, the inherent reactivity of the anthranilic acid scaffold could potentially be exploited in these emerging areas. For example, the amino and carboxylate functionalities could be used to incorporate this moiety into polymers or other materials, potentially imparting specific recognition or electronic properties. In the context of bioorthogonal chemistry, while not a typical bioorthogonal handle itself, the molecule could be derivatized with functionalities that participate in such reactions, allowing for its incorporation into biological systems in a controlled manner. Further research is needed to explore these potential avenues.
Future Directions and Research Challenges for Methyl 2 Amino 4,6 Dimethoxybenzoate
Development of More Efficient and Sustainable Industrial-Scale Synthetic Routes
The availability of any chemical compound for extensive research and potential commercialization hinges on the efficiency and sustainability of its synthesis. Current laboratory-scale syntheses of aminobenzoates often rely on traditional methods that may not be economically viable or environmentally friendly on an industrial scale. A significant future direction, therefore, is the development of novel synthetic routes for Methyl 2-amino-4,6-dimethoxybenzoate that are both efficient and adhere to the principles of green chemistry. mdpi.comrepec.org
One promising avenue is the exploration of biocatalytic methods. nih.gov Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the need for harsh reagents and solvents. nih.gov The biosynthesis of aminobenzoic acid and its derivatives from renewable feedstocks like glucose is an area of active research. mdpi.comrepec.org Applying these principles to the synthesis of this compound could lead to a more sustainable production process.
Furthermore, the optimization of existing chemical syntheses by employing greener solvents, reducing the number of synthetic steps, and utilizing catalysts that can be easily recovered and reused are all critical areas of investigation. researchgate.net The goal is to establish a robust and scalable synthetic protocol that minimizes waste, energy consumption, and environmental impact, thereby making this compound more accessible for widespread study and application.
In-Depth Structure-Activity Relationship Studies for Tailored Bioactivity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical scaffold influence its interaction with biological targets. mdpi.com For this compound, a systematic exploration of its SAR is a key future direction to tailor its bioactivity for specific therapeutic purposes. nih.gov
This involves the synthesis of a library of analogs with systematic variations in the substituent groups on the aromatic ring. For instance, altering the position and nature of the methoxy (B1213986) groups, or modifying the ester and amino functionalities, can provide valuable insights into the pharmacophore—the essential features required for biological activity. nih.gov The importance of the methoxy group in the antimetastatic activity of some anticancer compounds has been noted, suggesting that the dimethoxy substitution in this compound could be a key feature for its potential bioactivity. nih.gov
These SAR studies can be guided by the known biological activities of related compounds. For example, aminobenzoic acid derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B and as kinase inhibitors. nih.govnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive understanding of its SAR, paving the way for the design of more potent and selective therapeutic agents. mdpi.com
Exploration of Undiscovered Pharmacological Targets and Therapeutic Applications
While the core structure of this compound is related to compounds with known biological activities, its own pharmacological profile remains largely unexplored. A significant research challenge and opportunity lies in the systematic screening of this compound against a wide array of biological targets to uncover novel therapeutic applications. nih.gov
Derivatives of para-aminobenzoic acid (PABA) have shown a broad spectrum of potential therapeutic uses, including anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties. nih.govnih.gov This suggests that this compound and its derivatives could also possess valuable pharmacological activities. For instance, some 2-amino-4,6-diphenylnicotinonitriles have demonstrated exceptional cytotoxicity against breast cancer cell lines, surpassing the potency of doxorubicin (B1662922) in some cases. nih.gov The antitumor activity of other amino-substituted compounds has also been reported. nih.gov
Future research should involve high-throughput screening of this compound against various cell lines and enzyme assays to identify potential biological targets. This unbiased approach could reveal unexpected activities and open up new avenues for drug discovery and development. The exploration of its potential in areas such as neurodegenerative diseases, infectious diseases, and inflammatory disorders, based on the activities of related aminobenzoic acid derivatives, is a logical starting point. nih.govresearchgate.net
Integration of Advanced Computational Modeling for De Novo Compound Design
In modern drug discovery, computational modeling plays a pivotal role in accelerating the design and optimization of new therapeutic agents. The integration of advanced computational techniques, such as molecular docking and de novo design, represents a significant future direction for research on this compound. nih.gov
Molecular docking studies can be employed to predict the binding affinity and interaction patterns of this compound and its virtual analogs with the active sites of known and potential biological targets. scholarsresearchlibrary.comnih.gov This in silico approach can help prioritize the synthesis of compounds with the highest likelihood of being active, thereby saving time and resources. nih.gov
Furthermore, the scaffold of this compound can serve as a starting point for de novo drug design. nih.gov Computational algorithms can be used to build novel molecular structures that are predicted to have improved binding affinity and selectivity for a specific target. This approach, combined with SAR data, can guide the rational design of new and more potent therapeutic agents based on the core structure of this compound.
Investigation of Broader Applications Across Chemical and Biological Sciences
Beyond its potential in medicine, this compound may have applications in other areas of chemical and biological sciences. A forward-looking research challenge is to explore the utility of this compound in fields such as materials science and as a chemical probe for biological research.
For example, aminobenzoic acids have been used in the synthesis of polymers. Poly-p-aminobenzoic acid can be used to prepare copolymers for various textile and other end uses. google.com The unique substitution pattern of this compound could impart interesting properties to polymers derived from it, opening up possibilities for the development of new materials with tailored characteristics.
In biological research, fluorescently labeled molecules are invaluable tools for studying cellular processes. While not inherently fluorescent, the this compound scaffold could potentially be modified to create fluorescent probes. Its ability to be synthetically modified makes it a versatile platform for the development of such tools.
Q & A
Basic: What are the established synthetic methodologies for Methyl 2-amino-4,6-dimethoxybenzoate?
Answer:
Two primary routes are documented:
- Route 1 : Reaction of 4,6-dimethoxy-anthranilic acid with trimethylsilyl-diazomethane in a methanol-THF mixture. This method avoids harsh conditions and achieves moderate yields .
- Route 2 : Refluxing the precursor with formamidine acetate in 2-methoxyethanol, which facilitates cyclization via nucleophilic substitution. This method requires careful temperature control to prevent decomposition .
Key Considerations : Optimize solvent polarity (e.g., methanol/THF mixtures) to enhance solubility of intermediates. Monitor reaction progress via TLC or HPLC to ensure completion.
Basic: How is the molecular structure of this compound characterized experimentally?
Answer:
- X-ray Crystallography : Single-crystal diffraction reveals planarity (r.m.s. deviation: 0.049 Å) and intramolecular hydrogen bonds (N–H···O, 2.713 Å) that stabilize the ester group within the aromatic plane .
- Spectroscopy : NMR (¹H/¹³C) identifies methoxy (δ ~3.8 ppm), amino (δ ~5.2 ppm), and aromatic protons (δ ~6.3–6.8 ppm). IR confirms ester carbonyl stretching (~1700 cm⁻¹) .
Methodological Tip : Recrystallize from methanol to obtain high-quality crystals for diffraction studies .
Advanced: How do the methoxy and amino substituents influence reactivity in cross-coupling reactions?
Answer:
The para -methoxy groups enhance electron density on the aromatic ring, facilitating electrophilic substitution. However, steric hindrance from the 4,6-dimethoxy groups can limit accessibility for metal-catalyzed couplings (e.g., Suzuki). The amino group at position 2 acts as a directing group, enabling regioselective functionalization. For example:
- Sonogashira Coupling : The bromo derivative (Methyl 2-bromo-4,6-dimethoxybenzoate) undergoes coupling with alkynes under Pd/Cu catalysis, yielding alkynylated intermediates for bioactive molecule synthesis .
Optimization : Use bulky ligands (e.g., XPhos) to mitigate steric effects and improve yields in cross-coupling reactions.
Advanced: How is this compound utilized in prodrug development?
Answer:
The compound serves as a scaffold for para-aminosalicylic acid (PAS) analogs in tuberculosis treatment. Key steps include:
- Ester Hydrolysis : Controlled hydrolysis of the methyl ester yields the free acid, which is further functionalized to enhance oral bioavailability.
- Methoxy Group Modifications : Selective demethylation (e.g., using BBr₃) introduces hydroxyl groups for conjugation with targeting moieties .
Challenge : Balance lipophilicity (from methoxy groups) and solubility (via ester hydrolysis) to optimize pharmacokinetics.
Advanced: How can analytical discrepancies in structural data be resolved?
Answer:
Discrepancies between spectral and crystallographic data often arise from dynamic effects (e.g., tautomerism):
- Dynamic NMR : Detect rotational barriers of methoxy groups or amino proton exchange rates in solution.
- DFT Calculations : Compare experimental bond lengths/angles with computational models to validate hydrogen bonding patterns observed in crystals .
Example : Intramolecular N–H···O bonds in the solid state may not manifest in solution NMR, necessitating complementary techniques.
Basic: What are the critical spectral markers for identifying this compound?
Answer:
- ¹H NMR :
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 226.1 (C₁₀H₁₃NO₄).
Advanced: What strategies improve yield in large-scale synthesis?
Answer:
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction rates.
- Microwave Assistance : Reduce reaction time for cyclization steps (e.g., from hours to minutes) while maintaining yield .
- Workup Optimization : Employ liquid-liquid extraction with ethyl acetate/water to isolate the product efficiently.
Advanced: How do hydrogen bonds affect the compound’s crystallographic properties?
Answer:
Intramolecular N–H···O bonds (2.713 Å) between the amino group and ester carbonyl lock the molecule into a planar conformation. Intermolecular N–H···O interactions (2.947 Å) form helical chains along the crystallographic b-axis, influencing packing density and melting point .
Implication : Enhanced thermal stability due to robust hydrogen-bonded networks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
